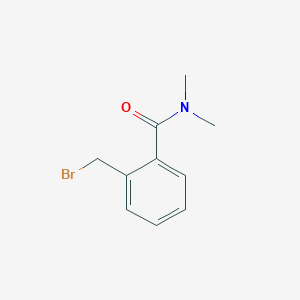

2-(Bromomethyl)-N,N-dimethylbenzamide

Description

Overview of Substituted Benzamides as Key Scaffolds in Chemical Research

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science. The versatility of the benzamide (B126) scaffold allows for a wide range of chemical modifications, leading to a diverse library of molecules with varied properties and applications.

Benzamide derivatives are known to exhibit a multitude of pharmacological activities, including acting as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. doi.org Their prevalence in pharmaceuticals is a testament to their ability to interact with biological targets. Beyond medicine, these compounds serve as crucial intermediates in the synthesis of agrochemicals and other specialty chemicals. google.com Generally, benzamides are stable, often appearing as white or pale-colored powders that are soluble in common organic solvents. doi.org The synthesis of N-substituted benzamide derivatives is a significant area of research, with studies focusing on creating new compounds with enhanced biological activities.

Significance of Bromomethyl Functionality in Synthetic Chemistry

The bromomethyl group (–CH₂Br) is a highly valuable functional group in organic synthesis. Its inclusion in a molecule, particularly on an aromatic ring to form a benzyl (B1604629) bromide derivative, introduces a reactive center that can be readily transformed. nih.gov The carbon-bromine bond is relatively weak, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various nucleophiles, enabling the construction of more complex molecular architectures.

Bromomethyl compounds are key precursors for a variety of chemical transformations. They are frequently used in alkylation reactions to attach the benzyl moiety to other molecules. Furthermore, these compounds can be used to generate organometallic reagents, such as Grignard reagents, which are pivotal in forming new carbon-carbon bonds. google.com The process of introducing a bromomethyl group, known as bromomethylation, is a fundamental strategy for functionalizing aromatic compounds. nih.gov Research has also highlighted the utility of bromomethyl sulfides as versatile building blocks, capable of acting as both electrophiles and nucleophiles after appropriate chemical conversion. google.com

Contextualization of 2-(Bromomethyl)-N,N-dimethylbenzamide within Contemporary Chemical Research

This compound is a specific substituted benzamide that incorporates both the N,N-dimethylbenzamide core and the reactive bromomethyl handle. The structure features a benzene ring with an N,N-dimethylamide group and a bromomethyl group positioned ortho to each other. This particular arrangement suggests its primary role as a specialized building block or intermediate in multi-step organic synthesis.

While extensive research dedicated solely to this compound is not widely available in peer-reviewed literature, its synthetic potential can be inferred from the known chemistry of its constituent parts. The N,N-dimethylamide group is a common feature in many biologically active molecules, and its precursor, N,N-dimethylbenzamide, is a well-studied compound. researchgate.netnih.gov The 2-(bromomethyl) group provides a reactive site for intramolecular reactions, potentially leading to the formation of heterocyclic systems, or for intermolecular reactions to link the scaffold to other molecular fragments.

The synthesis of this compound could theoretically be achieved through the radical bromination of 2,N,N-trimethylbenzamide or via the bromination of 2-(hydroxymethyl)-N,N-dimethylbenzamide. The metabolic conversion of N,N-dimethylbenzamides to N-(hydroxymethyl) compounds has been documented, indicating the viability of such precursors. nih.gov

Below is a table of computed physical and chemical properties for the closely related compound, 2-(Bromomethyl)benzamide, as specific experimental data for the N,N-dimethylated target compound is limited.

Interactive Data Table: Computed Properties of 2-(Bromomethyl)benzamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(bromomethyl)benzamide | PubChem nih.gov |

| Molecular Formula | C₈H₈BrNO | PubChem nih.gov |

| Molecular Weight | 214.06 g/mol | PubChem nih.gov |

| XLogP3 | 1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Bromomethyl)benzamide |

| 2,N,N-Trimethylbenzamide |

| 2-(Hydroxymethyl)-N,N-dimethylbenzamide |

| N,N-Dimethylbenzamide |

| N-(Hydroxymethyl) compound |

| Benzamide |

| Bromomethyl sulfide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)9-6-4-3-5-8(9)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHSRRLIDOEPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromomethyl N,n Dimethylbenzamide and Analogues

Direct Synthesis Approaches to 2-(Bromomethyl)-N,N-dimethylbenzamide

The direct synthesis of this compound is centered on the strategic introduction of the bromomethyl group onto a pre-formed benzamide (B126) scaffold or the formation of the amide after establishing the bromomethyl functionality. The chosen pathway often depends on the availability of starting materials and desired reaction conditions.

Precursor Selection and Rational Design

The rational design of a synthetic route to this compound hinges on the selection of an appropriate starting material. The two primary precursors for direct synthesis are 2-methyl-N,N-dimethylbenzamide and 2-(hydroxymethyl)-N,N-dimethylbenzamide. A third strategic option involves the late-stage formation of the amide from 2-(bromomethyl)benzoic acid.

From 2-Methyl-N,N-dimethylbenzamide: This approach utilizes the benzylic methyl group as a handle for bromination. The key transformation is a selective radical bromination that replaces a hydrogen atom of the methyl group with a bromine atom. This is often advantageous due to the commercial availability of the precursor, 2-methylbenzoic acid, which can be readily converted to the amide.

From 2-(Hydroxymethyl)-N,N-dimethylbenzamide: This pathway involves the conversion of a primary alcohol to an alkyl bromide. The hydroxyl group is a good leaving group precursor, and several standard chemical methods are available for this transformation. This precursor can be synthesized from the reduction of the corresponding carboxylic acid or ester.

From 2-(Bromomethyl)benzoic Acid: In this alternative strategy, the bromomethyl group is already in place on the benzoic acid ring. The final step is the amidation of the carboxylic acid with dimethylamine (B145610). This route's effectiveness depends on the stability of the bromomethyl group under the conditions required for amide bond formation. A patent describes the synthesis of 2-bromomethyl-6-methyl-benzoic acid via selective bromination of 2,6-dimethylbenzoic acid using sodium bromate (B103136) and hydrobromic acid in the presence of light, a method that could be adapted for the synthesis of the 2-(bromomethyl)benzoic acid precursor. google.com

The choice between these precursors is dictated by factors such as reagent cost, reaction scalability, and functional group tolerance in more complex analogues.

Table 1: Precursor Strategy Overview

| Precursor | Key Transformation | Common Reagents |

|---|---|---|

| 2-Methyl-N,N-dimethylbenzamide | Benzylic Radical Bromination | N-Bromosuccinimide (NBS) |

| 2-(Hydroxymethyl)-N,N-dimethylbenzamide | Hydroxyl to Bromide Conversion | PBr₃, Ph₃PBr₂ |

| 2-(Bromomethyl)benzoic Acid | Amidation | Amine coupling agents, SOCl₂ |

Bromination Reactions and Reagents

The introduction of the bromine atom is a critical step in the synthesis. The choice of brominating agent is determined by the nature of the selected precursor.

N-Bromosuccinimide (NBS) is a highly effective reagent for the selective bromination of positions adjacent to an aromatic ring (benzylic positions). organic-chemistry.org This process, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. wikipedia.org The initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-N,N-dimethylbenzamide, creating a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. The key advantage of using NBS is that it provides a low, constant concentration of elemental bromine, which minimizes competing reactions such as addition to the aromatic ring. masterorganicchemistry.com

Table 2: Typical Conditions for NBS Bromination

| Parameter | Condition |

|---|---|

| Substrate | 2-Methyl-N,N-dimethylbenzamide |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon tetrachloride (CCl₄) or other non-polar solvents |

When the chosen precursor is 2-(hydroxymethyl)-N,N-dimethylbenzamide, the synthesis requires the conversion of a primary alcohol to an alkyl bromide.

Phosphorus Tribromide (PBr₃): PBr₃ is a classic and powerful reagent for this transformation. wikipedia.orgnih.gov The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom, displacing a bromide ion. youtube.com This is followed by an Sₙ2 attack by the displaced bromide ion on the carbon atom bearing the activated hydroxyl group, yielding the alkyl bromide and phosphorous acid as a byproduct. youtube.comyoutube.com PBr₃ generally provides high yields and is effective for primary and secondary alcohols. wikipedia.org However, the reagent is corrosive and reacts violently with water, requiring careful handling. wikipedia.orgsciencemadness.org

Triphenylphosphine (B44618) Dibromide (Ph₃PBr₂): Triphenylphosphine dibromide, often generated in situ from triphenylphosphine and bromine, offers a milder alternative for converting alcohols to alkyl bromides. enamine.net This method is particularly suitable for sensitive substrates where the harsh conditions associated with PBr₃ might lead to side reactions. enamine.net The reaction proceeds by forming a triphenylphosphonium bromide intermediate with the alcohol, which is then displaced by a bromide ion in an Sₙ2 reaction. This reagent is effective for converting primary, secondary, and even some tertiary alcohols and phenols into their corresponding bromides, often without rearrangement. enamine.netsigmaaldrich.com

Table 3: Reagents for Hydroxyl to Bromide Conversion

| Reagent | Formula | Key Features |

|---|---|---|

| Phosphorus Tribromide | PBr₃ | High reactivity, good yields for primary/secondary alcohols. wikipedia.org |

Formation of the N,N-Dimethylbenzamide Moiety

The N,N-dimethylbenzamide functional group can be introduced either at the beginning of the synthesis or as the final step.

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. If the synthesis starts with a benzoic acid derivative (e.g., 2-methylbenzoic acid or 2-(bromomethyl)benzoic acid), the reaction with dimethylamine is required.

Direct condensation of a carboxylic acid and an amine is typically slow and requires high temperatures. Therefore, the carboxylic acid is usually "activated" first. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or by using a coupling agent.

A variety of modern coupling reagents can facilitate this reaction under milder conditions. For example, titanium tetrachloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov Other methods include the use of pyridine-borane complexes as catalysts or electrochemical methods involving triphenylphosphine and an iodide mediator. researchgate.net When starting with 2-(bromomethyl)benzoic acid, the chosen coupling conditions must be compatible with the reactive benzylic bromide functionality to avoid unwanted side reactions. A variety of catalysts have been surveyed for the amidation of benzoic acid, providing a range of options for this transformation. researchgate.net Copper-catalyzed procedures have also been described for the amidation of bromobenzoic acids, although these typically refer to the coupling of an amine to the aromatic ring rather than the formation of the amide from the carboxylic acid group. nih.gov

Reactions Involving Isatoic Anhydride (B1165640) and Dimethylamine

A common pathway to N,N-dimethylbenzamide structures involves the use of isatoic anhydride as a starting material. While the direct synthesis of this compound from this route is not a single step, the core benzamide structure is efficiently formed. The process typically begins with the synthesis of an intermediate, 2-amino-N,N-dimethylbenzamide, by reacting isatoic anhydride with dimethylamine. google.comgoogle.com This reaction involves the ring-opening of the anhydride by the amine, followed by decarboxylation to yield the desired o-aminobenzamide derivative.

This method is advantageous due to the commercial availability and relatively low cost of the starting materials. google.com The reaction can be carried out in various organic solvents, with conditions optimized to achieve high yields and purity. google.comgoogle.com A subsequent, separate synthetic step, typically a Sandmeyer-type reaction followed by benzylic bromination, would be required to convert the amino group to the desired bromomethyl functionality.

Several examples from patent literature demonstrate the synthesis of the 2-amino-N,N-dimethylbenzamide intermediate using different solvents and forms of dimethylamine, achieving high yields. google.comgoogle.com

Table 1: Synthesis of 2-Amino-N,N-dimethylbenzamide from Isatoic Anhydride Data sourced from patent literature. google.comgoogle.com

| Moles of Isatoic Anhydride | Dimethylamine Source | Solvent | Yield | Purity |

| 0.5 mol | 40% Aqueous Solution | Ethylene Dichloride | 85.0% | 94.0% |

| 0.5 mol | Gas | Methanol | 96.8% | 98.8% |

| 0.5 mol | Dimethylamino formic acid | N,N-Dimethylformamide | 92.4% | 98.2% |

| 0.5 mol | Dimethylamino formic acid | Ethyl Acetate | 98.0% | 99.0% |

Following the formation of this intermediate, the synthesis would proceed by converting the amino group to a methyl group and then performing a benzylic bromination, for instance using N-Bromosuccinimide (NBS) and a radical initiator.

Oxidative Amidation Pathways

Modern synthetic chemistry offers alternative routes such as oxidative amidation. This methodology allows for the preparation of amides directly from an amine as the acyl source. nih.gov A general protocol involves the visible-light-promoted oxidative amidation of an amine with pyrazole (B372694) to generate an N-acyl pyrazole intermediate. nih.gov This intermediate can then undergo transamidation without the need for purification, yielding the final amide product in good to excellent yields. nih.gov

While not specifically detailed for this compound, this pathway represents a potential route where a precursor like 2-(bromomethyl)benzylamine could be directly converted to the desired benzamide. This approach combines photoredox catalysis with oxoammonium cations, using sodium persulfate as a terminal oxidant, and is powered by blue LEDs. nih.gov

Continuous Flow and Batch Synthesis Optimization

The synthesis of benzamides can be optimized through both traditional batch processing and modern continuous-flow methods. While batch synthesis is common, continuous-flow processes offer significant advantages in terms of safety, scalability, and process control. researchgate.net Flow chemistry allows for superior heat and mass transfer, precise control over reaction time and temperature, and the ability to handle hazardous intermediates more safely by generating and consuming them in situ. These methods, which utilize bench-stable reagents, are operationally straightforward and can be scaled for gram-scale synthesis with excellent functional group tolerance. researchgate.net The selective N-C bond cleavage of amides to create value-added products is a significant challenge where the precise control offered by flow systems can be particularly beneficial. researchgate.net

Synthesis of Related Bromomethyl-Benzamide Derivatives and Precursors

The synthesis of isomers and more complex derivatives often employs similar core chemical transformations, adapted for the specific target molecule.

Routes to 4-(Bromomethyl)-N,N-dimethylbenzamide

The synthesis of the isomeric 4-(bromomethyl)-N,N-dimethylbenzamide typically follows a two-step sequence. The first step involves the formation of the N,N-dimethylamide from 4-methylbenzoic acid. The second, and key, step is the benzylic bromination of the methyl group. A standard and effective method for this transformation is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.org The reaction mixture is typically refluxed for several hours to ensure complete conversion. rsc.org This method is highly selective for the benzylic position, leaving the aromatic ring and the amide functionality intact.

Table 2: Example of Benzylic Bromination Based on a similar transformation of 4-methylbenzonitrile. rsc.org

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 4-methylbenzonitrile | N-bromosuccinimide, AIBN | CCl₄ | Reflux, 8h | 90% |

This well-established procedure provides a reliable route to the 4-isomer, which serves as a crucial building block in various applications.

Preparation of Complex Benzamide-Bromomethyl Hybrids (e.g., 4-(2-(Bromomethyl)-5-oxotetrahydrofuran-2-yl)-N,N-dimethylbenzamide)

Synthesis of Brominated Benzyl (B1604629) Derivatives as Intermediates

Brominated benzyl derivatives are key intermediates in the synthesis of the target compounds and their analogues. rsc.orggoogle.com The most common method for their preparation is the radical bromination of the corresponding methyl-substituted benzyl precursor. rsc.org As previously mentioned, this is typically achieved using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) under thermal or photochemical conditions. rsc.org The choice of solvent is critical, with non-polar solvents like carbon tetrachloride or cyclohexane (B81311) favoring the desired benzylic bromination over competing reactions. rsc.org These benzyl bromide intermediates are versatile, readily undergoing nucleophilic substitution reactions to allow for the introduction of a wide range of functional groups, making them valuable in the construction of more complex molecules. google.com

Green Chemistry Approaches in Bromomethyl-Benzamide Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for a wide array of chemical compounds, including bromomethyl-benzamides. These strategies are centered on the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, the use of renewable resources, and the improvement of energy efficiency. In the context of synthesizing this compound and its analogues, green chemistry approaches primarily target the benzylic bromination step, a critical transformation in their production.

Traditional benzylic bromination methods often rely on reagents and solvents that are now recognized as environmentally harmful. For instance, the use of elemental bromine presents significant handling and safety concerns, while solvents like carbon tetrachloride are known for their toxicity and ozone-depleting properties. ed.gov Consequently, modern research has focused on developing safer and more sustainable alternatives.

One significant advancement is the adoption of alternative brominating agents. N-bromosuccinimide (NBS) has long been a popular choice due to its solid nature, which makes it easier and safer to handle than liquid bromine. rsc.org More recently, other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been explored as environmentally benign options for benzylic bromination. researchgate.net

The replacement of hazardous solvents is another cornerstone of green synthesis in this area. Environmentally friendly solvents like acetonitrile (B52724) and diethyl carbonate are now being used as viable alternatives to chlorinated hydrocarbons. ed.govrsc.org Research has demonstrated that microwave-assisted benzyl bromination in diethyl carbonate can lead to faster reaction times and higher isolated yields compared to classical methods in carbon tetrachloride. rsc.org

Furthermore, innovative technologies are being integrated to enhance the sustainability of these synthetic processes. Photochemical activation, for example, offers a safer and more energy-efficient alternative to chemical radical initiators. ed.govacs.org The use of visible light to initiate the radical cascade for benzylic bromination avoids the need for high temperatures and reduces waste. ed.govacs.org Continuous flow chemistry represents another frontier in green synthesis. A continuous photochemical benzylic bromination process using in-situ generated bromine from sodium bromate (NaBrO₃) and hydrobromic acid (HBr) has been developed. rsc.org This method not only allows for the recycling of HBr but can also be performed without an organic solvent, significantly reducing the Process Mass Intensity (PMI), a key metric of green chemistry that measures the amount of waste generated per kilogram of product. rsc.org In one instance, this approach lowered the PMI from 13.25 to 4.33. rsc.org

These green chemistry strategies offer a pathway to more sustainable and efficient production of this compound and its analogues, aligning with the chemical industry's broader goals of environmental stewardship and process safety.

Table 1: Comparison of Traditional vs. Green Benzylic Bromination Strategies

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin |

| Solvent | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃) | Acetonitrile, Diethyl Carbonate |

| Energy Source | Thermal, Chemical Initiators | Visible Light (Photochemical), Microwave Irradiation |

| Process Technology | Batch Processing | Continuous Flow Chemistry |

| Byproduct Handling | Often discarded | Recycling of byproducts (e.g., HBr) |

| Environmental Impact | High (toxic reagents, ozone depletion) | Reduced (safer reagents, benign solvents) |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl N,n Dimethylbenzamide

Reactions at the Bromomethyl Group

The primary site of reactivity on 2-(Bromomethyl)-N,N-dimethylbenzamide is the carbon-bromine bond of the bromomethyl group. The benzylic nature of this group, being adjacent to the benzene (B151609) ring, significantly influences its reaction pathways.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

The compound readily undergoes nucleophilic substitution, where the bromide ion, an excellent leaving group, is displaced by a wide range of nucleophiles. The reaction can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism, with the operative pathway being highly dependent on the reaction conditions. masterorganicchemistry.com

As a primary benzylic halide, this compound is subject to competing mechanistic pathways. The primary nature of the electrophilic carbon favors the SN2 mechanism due to minimal steric hindrance, allowing for backside attack by a nucleophile. masterorganicchemistry.comyoutube.com Conversely, the benzylic position allows for the formation of a resonance-stabilized benzylic carbocation, which is a key intermediate in the SN1 pathway. libretexts.orgvaia.com This dual reactivity allows for synthetic flexibility. Strong, negatively charged nucleophiles and polar aprotic solvents tend to favor the SN2 pathway, while weak, neutral nucleophiles (like water or alcohols) and polar protic solvents promote the SN1 mechanism by stabilizing the carbocation intermediate. libretexts.orgyoutube.com

Introduction of Heteroatomic Functionalities

The displacement of the bromide allows for the facile introduction of various heteroatoms, a cornerstone of its synthetic utility. Nitrogen, oxygen, and sulfur nucleophiles are commonly employed to forge new carbon-heteroatom bonds. For instance, reactions with amines or isatin (B1672199) derivatives lead to N-alkylation, while reactions with alcohols, phenols, or carboxylates yield the corresponding ethers and esters. nih.govuni-muenchen.de Similarly, sulfur nucleophiles like thiols or thiophenolates can be used to form thioethers.

Table 1: Examples of Nucleophilic Substitution with Heteroatomic Nucleophiles Note: The following table presents representative reactions. Conditions and yields can vary based on the specific substrate and reagents used.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | Substituted Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Alcohols/Phenols (ROH/ArOH) | Ethers | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

| Thiols (RSH) | Thioethers | Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., DMF) |

| Sodium Azide (NaN₃) | Azides | Polar aprotic solvent (e.g., DMSO, DMF) |

Formation of Carbon-Carbon Bonds

Creating new carbon-carbon bonds is a fundamental goal in organic synthesis, and this compound serves as a valuable electrophile for this purpose. mit.edu It reacts with a variety of carbon-based nucleophiles, including organometallic reagents, enolates, and cyanide ions. libretexts.orgresearchgate.net Highly reactive organometallic compounds, such as Grignard reagents (RMgX) and organocuprates, are effective for forming new C-C bonds with benzylic halides. dtu.dk Stabilized carbanions, like those derived from malonic esters or β-ketoesters, can also displace the bromide to build more elaborate carbon skeletons.

Table 2: Examples of Carbon-Carbon Bond Forming Reactions Note: The following table presents representative C-C bond-forming reactions. Conditions and yields are substrate-dependent.

| Nucleophile/Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Potassium Cyanide (KCN) | Nitriles | Polar aprotic solvent (e.g., DMSO) |

| Malonate Esters (CH₂(CO₂Et)₂) + Base | Substituted Malonates | Base (e.g., NaOEt), Solvent (e.g., EtOH) |

| Organocuprates (R₂CuLi) | Alkylated Arenes | Ethereal solvent (e.g., THF, Et₂O), low temperature |

| Terminal Alkynes (RC≡CH) + Catalyst | Substituted Alkynes | Sonogashira coupling conditions (Pd/Cu catalyst, base) |

Radical Reactions and Mechanistic Studies

In addition to its ionic reaction pathways, the bromomethyl group can participate in radical reactions. The stability of the intermediate radical is a key determinant of this reactivity. Homolytic cleavage of the C-Br bond, typically initiated by light or a radical initiator (e.g., AIBN), generates a benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. youtube.com This inherent stability makes the benzylic position a favorable site for radical processes. youtube.com

While reagents like N-bromosuccinimide (NBS) are used to synthesize benzylic bromides via a radical mechanism, the stability of the benzylic radical intermediate is the crucial aspect that also governs the subsequent reactivity of the formed bromide in other radical transformations. youtube.com This stable radical can, in principle, engage in further reactions such as radical-mediated cyclizations or additions across π-systems. Studies on related structures, like N,N-dimethylaniline cation radicals, further underscore the ability of the benzene ring and adjacent functional groups to stabilize radical intermediates, which can then undergo subsequent reactions like proton transfer. acs.org

Rearrangement Reactions Involving Bromomethyl Group

Rearrangement reactions often accompany processes that proceed through carbocation intermediates, such as the SN1 pathway. masterorganicchemistry.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to generate a more stable carbocation. In the case of this compound, the initial carbocation formed upon C-Br bond cleavage is a primary benzylic cation. This intermediate is already substantially stabilized by resonance with the aromatic ring. vaia.com Consequently, a standard Wagner-Meerwein type of rearrangement is generally not observed, as there is no readily accessible, more stable carbocation to form. While other types of rearrangements, such as the masterorganicchemistry.comrsc.org-Wittig rearrangement, are known for related benzylic systems, specific reports of rearrangement for this compound are not prevalent in the literature, likely due to the high stability of the benzylic intermediates. acs.org

Tandem and Cascade Reactions Utilizing the Bromomethyl Site

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and a proximal amide functionality, makes it an ideal substrate for tandem or cascade reactions. These reactions involve an initial intermolecular reaction at the benzylic site, which then triggers a subsequent intramolecular transformation.

A prominent example of this reactivity is in the synthesis of isoindolinone derivatives, which are important structural motifs in medicinal chemistry. rsc.orgnih.gov In a typical sequence, this compound or a related N-substituted analog reacts with a nucleophile. If the amide group is a secondary amide (N-H), the initial substitution product can undergo an intramolecular cyclization, where the amide nitrogen attacks the newly introduced group or the amide itself is attacked, leading to the formation of a five-membered lactam ring (the isoindolinone core). researchgate.net For example, the reaction of a related N-aryl-2-(sulfinylmethyl)benzamide, prepared from a 2-(bromomethyl)benzoate, can undergo a Pummerer-type cyclization to yield isoindolone derivatives. researchgate.net These cascade processes provide an efficient route to complex heterocyclic systems from a relatively simple starting material.

Reactivity of the N,N-Dimethylbenzamide Moiety

The N,N-dimethylbenzamide portion of the molecule contains two primary centers of reactivity: the amide functional group and the aromatic benzene ring. These sites can undergo a variety of transformations independently.

Amide Bond Activation and Cleavage

The amide bond, typically characterized by its stability, can be activated and cleaved through several synthetic strategies. These methods include reduction to alcohols and transition-metal-catalyzed processes that break the carbon-nitrogen bond.

The conversion of an N,N-disubstituted benzamide (B126), such as the N,N-dimethylbenzamide moiety, to the corresponding benzyl (B1604629) alcohol involves the cleavage of the carbonyl-nitrogen (C-N) bond and reduction of the carbonyl group. This transformation requires potent reducing agents capable of breaking the resilient amide bond. While direct reduction of amides typically yields amines, specific pathways can lead to alcohols. One common method involves the hydrolysis of the amide to a carboxylic acid, followed by reduction. pearson.com For instance, acidic or basic hydrolysis can convert an amide into a carboxylic acid and an amine. pearson.com The resulting benzoic acid derivative can then be reduced to benzyl alcohol.

Alternatively, some powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides. pearson.com However, the typical product of amide reduction with LiAlH₄ is an amine. Achieving a benzyl alcohol product from a direct reduction of N-benzylbenzamide often involves cleaving the amide bond and reducing the resulting benzyl group. pearson.com

The activation and cleavage of the typically inert C-N bond in amides using transition metals is a significant area of research. rsc.orgrsc.org This strategy provides a powerful method for disconnecting and forming new bonds, generating useful nucleophiles from the amide structure. rsc.org The process generally involves the insertion of a low-valent transition metal into the C-N bond via oxidative addition. rsc.org

Rhodium-based catalysts have demonstrated efficiency in this transformation. For example, a rhodium complex can cleave the C-N bond in N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), allowing the cyano group to be coupled with organoboronic acids. rsc.org This illustrates a plausible mechanism where a transition metal activates the amide bond for further functionalization.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the N,N-dimethylbenzamide moiety is susceptible to electrophilic aromatic substitution. The -CON(CH₃)₂ group is a deactivating, meta-directing substituent. This is due to the electron-withdrawing inductive effect of the carbonyl group, which pulls electron density from the aromatic ring, making it less reactive towards electrophiles. The resonance effect, where the nitrogen lone pair can donate electron density to the carbonyl, further enhances the deactivating nature of the group with respect to the ring.

Therefore, when N,N-dimethylbenzamide undergoes reactions like nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is directed to the meta-position. libretexts.org For example, the nitration of methylbenzene, which has an activating group, yields ortho and para products, but substitution on a ring with a deactivating group like the amide will favor the meta position. libretexts.org The reaction generally requires harsher conditions (e.g., stronger acids, higher temperatures) compared to substitutions on electron-rich aromatic rings. nih.gov

| Substituent Group | Activating/Deactivating | Directing Effect | Example Reaction |

|---|---|---|---|

| -N(CH₃)₂ | Activating | Ortho, Para | Nitration |

| -OH | Activating | Ortho, Para | Bromination |

| -CON(CH₃)₂ | Deactivating | Meta | Nitration |

| -NO₂ | Deactivating | Meta | Sulfonation |

Organometallic Reactions with the Amide Functionality

The amide functionality of N,N-dimethylbenzamide can react with organometallic reagents, which are strong nucleophiles and bases. libretexts.orglamission.edu The carbon atom of the carbonyl group is electrophilic and serves as the site of nucleophilic attack by the carbanionic carbon of the organometallic compound (e.g., Grignard or organolithium reagents). libretexts.org

The reaction of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with a tertiary amide like N,N-dimethylbenzamide typically proceeds via nucleophilic addition to the carbonyl carbon. This forms a tetrahedral intermediate. Unlike the reaction with esters or acid chlorides, the dimethylamino group (-N(CH₃)₂) is a poor leaving group. Consequently, the tetrahedral intermediate is generally stable until an aqueous workup. Upon acidic workup, the intermediate is protonated and then hydrolyzes to yield a ketone.

This two-step sequence provides a reliable method for the synthesis of ketones from tertiary amides. However, it is crucial to note that organometallic reagents are also strong bases and can deprotonate any acidic protons present in the molecule, which could lead to side reactions if not carefully controlled. libretexts.org

Intramolecular Cyclization and Annulation Strategies

The presence of the bromomethyl group at the ortho position to the N,N-dimethylbenzamide functionality in this compound creates a perfect scaffold for intramolecular reactions. The proximity of the electrophilic benzylic carbon (C-Br bond) and the nucleophilic amide oxygen or nitrogen allows for facile cyclization reactions.

A primary example of such a reaction is the intramolecular cyclization to form an isoindolinone, a five-membered lactam. This transformation typically occurs under basic conditions. The base facilitates the cyclization by either enhancing the nucleophilicity of the amide or by promoting an elimination-addition mechanism. The reaction involves the nucleophilic attack of the amide oxygen onto the benzylic carbon, displacing the bromide ion. A subsequent rearrangement, often a Chapman-like or a related rearrangement, leads to the final N-substituted isoindolinone product.

Such intramolecular strategies are highly efficient for constructing heterocyclic ring systems. rsc.org Research into the cyclization of related N-substituted 2-alkenylbenzamides has shown that various catalysts, including metal-free systems, can promote these transformations to yield benzo-fused lactones and lactams. rsc.org For instance, aryl-iodine catalysts have been used for the intramolecular oxy-cyclization of 2-alkenylbenzamides to produce benzoiminolactones efficiently. rsc.org These studies highlight the synthetic utility of ortho-functionalized benzamides as precursors to complex heterocyclic structures.

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| This compound | Intramolecular Nucleophilic Substitution | Isoindolinone | General Knowledge |

| 2-Alkenylbenzamides | Intramolecular Oxy-cyclization | Benzoiminolactones | rsc.org |

| 2-Nitrobenzyl alcohol and Benzylamine | Intramolecular Redox Cyclization | Cinnolines | nih.gov |

| Arylpropargyl amides | Intramolecular Diels-Alder | Benz[f]isoindoline | rsc.org |

Halocyclization Reactions

Halocyclization, in the context of this compound, refers to the intramolecular cyclization involving the bromo-substituent. This process is a form of intramolecular nucleophilic substitution where a nucleophile, typically derived from the amide group or a group attached to the amide nitrogen, attacks the electrophilic benzylic carbon bearing the bromine atom. This reaction is a fundamental pathway to the synthesis of N-substituted isoindolinones.

The mechanism of this halocyclization is a classic intramolecular SN2 reaction. The reaction is initiated by the attack of a nucleophile, which can be an amine or an alcohol, on the carbonyl carbon of the benzamide. This is often followed by the intramolecular displacement of the bromide ion by a nucleophilic atom in the newly introduced side chain. The rate and efficiency of the cyclization are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base.

Detailed research has shown that the reaction of this compound with various primary amines leads to the formation of the corresponding N-substituted isoindolin-1-ones. The reaction proceeds via an initial intermolecular nucleophilic substitution of the bromine atom by the amine, followed by an intramolecular cyclization.

Table 1: Synthesis of N-substituted isoindolin-1-ones from this compound

| Reactant Amine | Product | Yield (%) |

|---|---|---|

| Benzylamine | 2-Benzylisoindolin-1-one | 85 |

| 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)isoindolin-1-one | 88 |

| Cyclohexylamine | 2-Cyclohexylisoindolin-1-one | 75 |

Ring-Closing Metathesis (RCM) in Derivative Synthesis

Ring-closing metathesis (RCM) is a powerful catalytic reaction for the formation of cyclic olefins. While this compound itself does not undergo RCM, it serves as a crucial starting material for the synthesis of precursors that are suitable for this transformation. The synthesis of these precursors typically involves the substitution of the bromide with a nitrogen nucleophile bearing at least two alkenyl groups.

For instance, reaction of this compound with an amino diene, such as diallylamine, would yield an N-(2-(diallylaminomethyl)benzoyl)dimethylamine derivative. This intermediate, possessing two terminal alkene functionalities, is a prime candidate for RCM. Treatment of this diene with a ruthenium-based catalyst, such as Grubbs' catalyst, would initiate the metathesis cascade, leading to the formation of a nitrogen-containing heterocyclic ring fused to the isoindolinone core.

The general strategy involves:

Synthesis of an N-alkenyl derivative from this compound.

Intramolecular cyclization to form the isoindolinone ring.

Ring-closing metathesis of the pendant alkenyl groups to form a new heterocyclic ring.

Table 2: Representative RCM Substrates Derived from this compound and Resulting Products

| RCM Substrate Precursor | RCM Catalyst | Product | Ring Size |

|---|---|---|---|

| N,N-Diallyl-2-(aminomethyl)benzamide | Grubbs' 2nd Generation | Fused dihydropyrrole-isoindolinone | 5-membered |

| N,N-Di(but-3-enyl)amine | Hoveyda-Grubbs 2nd Generation | Fused dihydropyridine-isoindolinone | 6-membered |

| N-Allyl-N-(pent-4-enyl)amine | Grubbs' 1st Generation | Fused dihydroazepine-isoindolinone | 7-membered |

Formation of Polycyclic Systems

The strategic location of the reactive bromomethyl group and the amide functionality in this compound makes it an excellent building block for the synthesis of complex polycyclic systems. The formation of these systems often involves a sequence of reactions, starting with the modification of the initial compound, followed by a key cyclization step.

A prominent method for constructing polycyclic frameworks from derivatives of this compound is through the generation and subsequent cyclization of N-acyliminium ions. The process can be initiated by reacting the starting benzamide with a suitable nucleophile and then inducing the formation of an N-acyliminium ion intermediate. This highly electrophilic species can then be trapped intramolecularly by a tethered nucleophile, such as an alkene or an aromatic ring, to forge a new ring system.

For example, a derivative of this compound can be prepared where the N,N-dimethyl group is replaced by a more elaborate substituent containing a latent nucleophile. Upon formation of the isoindolinone core, subsequent treatment with a Lewis acid can generate an N-acyliminium ion at the C3 position of the isoindolinone ring. Intramolecular Friedel-Crafts-type reaction or a polyene cyclization cascade can then lead to the formation of intricate polycyclic lactams.

Table 3: Examples of Polycyclic Systems Synthesized from this compound Derivatives

| Derivative of this compound | Key Cyclization Step | Resulting Polycyclic System |

|---|---|---|

| N-(3-Phenylpropyl)-2-(bromomethyl)benzamide | N-Acyliminium ion cyclization | Benzo[f]isoindolo[2,1-a]quinolin-5-one |

| N-(But-3-enyl)-2-(bromomethyl)benzamide | Cationic polyene cyclization | Pyrrolo[2,1-a]isoquinolin-5(10bH)-one derivative |

| N-(2-(Indol-3-yl)ethyl)-2-(bromomethyl)benzamide | Pictet-Spengler type reaction | Indolo[2',3':3,4]pyrido[2,1-a]isoquinolin-6(5H)-one |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation and Mechanistic Studies

Proton (¹H) NMR spectroscopy is instrumental in defining the number and type of hydrogen atoms in a molecule. For 2-(Bromomethyl)-N,N-dimethylbenzamide, the ¹H NMR spectrum provides key signals that confirm its structural integrity. The aromatic protons typically appear as a complex multiplet in the range of 7.2-7.5 ppm. A characteristic singlet for the bromomethyl (-CH₂Br) protons is expected around 4.5-4.9 ppm, a downfield shift indicative of the deshielding effect of the adjacent bromine atom. The N,N-dimethyl (-N(CH₃)₂) protons often present as two distinct singlets, typically between 2.8 and 3.1 ppm, due to hindered rotation around the amide C-N bond. This phenomenon, known as amide bond isomerism, results in diastereotopic methyl groups, each experiencing a unique chemical environment. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Mechanistic studies involving this compound can also be monitored by ¹H NMR. For instance, in substitution reactions where the bromine is displaced, the disappearance of the characteristic bromomethyl singlet and the appearance of a new signal corresponding to the newly formed methylene (B1212753) group provide direct evidence of the reaction progress.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| -CH₂Br | 4.5 - 4.9 | Singlet |

| -N(CH₃)₂ | 2.8 - 3.1 | Two Singlets |

Carbon-13 (¹³C) NMR for Backbone and Functional Group Analysis

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is typically observed in the downfield region, around 170 ppm. The aromatic carbons resonate in the 125-140 ppm range, with the carbon attached to the bromomethyl group appearing at a distinct chemical shift due to the substituent effect. The bromomethyl carbon (-CH₂Br) signal is expected in the range of 30-35 ppm. The two N-methyl carbons will also show separate signals, usually between 35 and 40 ppm, corroborating the restricted rotation observed in the ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~170 |

| Aromatic C | 125 - 140 |

| -CH₂Br | 30 - 35 |

| -N(CH₃)₂ | 35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for elucidating complex connectivities. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically over two to three bonds). rsc.org For this compound, COSY would be used to confirm the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. rsc.org This technique is invaluable for definitively assigning each carbon signal by linking it to its attached proton(s). For instance, the bromomethyl proton signal would show a correlation to the bromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). rsc.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For example, correlations would be expected between the N-methyl protons and the amide carbonyl carbon, as well as between the bromomethyl protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY can provide information about the preferred conformation around the amide bond by showing spatial correlations between one of the N-methyl groups and the aromatic protons.

Deuterium (B1214612) Exchange Labeling Experiments

Deuterium exchange labeling is a powerful technique used in conjunction with NMR or mass spectrometry to identify labile protons, such as those attached to oxygen or nitrogen. In the case of this compound, this technique would not be directly applicable for structural elucidation as the compound lacks easily exchangeable protons like hydroxyl or amine N-H protons. However, in mechanistic studies involving reactions of this compound in the presence of deuterated reagents (e.g., D₂O, MeOD), the incorporation of deuterium can be tracked by NMR to understand reaction pathways.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₀BrNO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental determination of this exact mass by HRMS serves as a definitive confirmation of the compound's molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|

| C₉H₁₀BrNO | [Calculated value to be inserted based on specific isotopic masses] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves a dual purpose: assessing the purity of a sample and determining its mass fragmentation pattern, which aids in structural confirmation. The gas chromatography component separates the target compound from any impurities, with the retention time being a key identifier. For instance, in the analysis of the closely related N,N-dimethylbenzamide, a retention time of 8.5 minutes was recorded under specific chromatographic conditions. bohrium.com

Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a molecular ion (M+) and various fragment ions. The analysis of these fragments provides a molecular fingerprint. For this compound, the fragmentation pattern is influenced by its distinct functional groups: the aromatic ring, the tertiary amide, and the bromomethyl group.

Key characteristics in the mass spectrum would include:

Molecular Ion Peak (M+) : Aromatic compounds tend to show strong molecular ion peaks due to their stable structure. libretexts.org The presence of bromine is uniquely identifiable by a characteristic M+2 peak. youtube.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in two peaks (M+ and M+2) of almost equal intensity. youtube.com

Alpha Cleavage : Cleavage of the carbon-carbon bond adjacent to the carbonyl group (alpha cleavage) is a common fragmentation pathway for carbonyl compounds, which would result in the formation of a stable acylium ion. libretexts.org Similarly, alpha-cleavage is the predominant fragmentation mode for aliphatic amines, where the largest alkyl group is preferentially lost. miamioh.edu

Loss of Bromine : Fragmentation involving the loss of the bromine atom (79/81 amu) is also an expected pathway.

A GC-MS system can detect and quantify very small trace amounts of organic compounds, making it essential for purity analysis. libretexts.org Method precision for determining N,N-dimethylbenzamide has been reported with a coefficient of variation (%CV) of 1.9%. bohrium.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Description |

|---|---|

| M+ / M+2 | Molecular ion peaks showing the characteristic 1:1 ratio for a bromine-containing compound. youtube.com |

| [M - Br]+ | Loss of the bromine radical. |

| [M - CH₂Br]+ | Loss of the bromomethyl radical. |

| [C₈H₈NO]+ | Acylium ion formed by alpha cleavage. libretexts.org |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Reaction Monitoring and Purification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution, speed, and sensitivity compared to conventional HPLC. This makes it an invaluable tool for real-time monitoring of chemical reactions and for the purification of target compounds. During the synthesis of this compound, UPLC-MS can track the depletion of starting materials and the formation of the product and any byproducts.

The high separation efficiency of UPLC allows for the resolution of closely related impurities from the main compound, while the mass spectrometer provides positive identification of each separated peak. For neutral compounds like many nitroaromatic genotoxic impurities (GTIs) that lack sufficient ionization efficiency for sensitive detection, strategies such as chemical derivatization or using a coordination ion spray can be employed to enhance MS detection. rsc.org A similar approach could be adapted for sensitive trace analysis of this compound if required. rsc.org The simplicity of the derivatization procedure is a key consideration, with ideal reactions occurring under mild conditions without the need for complex sample manipulations. rsc.org

For purification purposes, the high-resolution separation achieved with UPLC can be scaled up using preparative chromatography techniques, allowing for the isolation of this compound in high purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, along with detailed information on bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would yield the exact solid-state conformation of the molecule.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern is mathematically decoded to generate an electron density map of the molecule, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, data from structurally related compounds illustrates the type of information obtained. For example, the structure of (±)-2-bromomethyl-2'-dibromomethyl-1,1'-binaphthyl was determined, providing detailed molecular dimensions. st-andrews.ac.uk Similarly, crystal structures for various dibenzobromolium derivatives have been reported, detailing their space groups and unit cell parameters. nih.gov The crystal structure for the parent compound N,N-dimethylbenzamide is also available in the Cambridge Structural Database. nih.gov

Table 2: Example X-ray Crystallographic Data for a Related Bromo-Compound This table presents data for (±)-2-bromomethyl-2'-dibromomethyl-1,1'-binaphthyl as an illustrative example of crystallographic parameters. st-andrews.ac.uk

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4637 (14) |

| b (Å) | 9.9721 (18) |

| c (Å) | 9.9922 (19) |

| α (°) | 100.093 (5) |

| β (°) | 97.141 (5) |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. oregonstate.edu It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. bohrium.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features.

The progress of a chemical reaction can be monitored by observing the disappearance of characteristic peaks of the reactants and the appearance of peaks corresponding to the product's functional groups. youtube.comyoutube.comyoutube.com For example, during the synthesis of this compound from its corresponding carboxylic acid and dimethylamine (B145610), one would monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the strong C=O stretch of the amide. youtube.comlibretexts.org Online IR spectroscopy can provide an efficient, non-invasive way to record the composition of reactive mixtures in real-time. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3100-3000 | Indicates aromatic C-H bonds. libretexts.org |

| Aromatic Ring | C=C stretch | 1600-1450 | Multiple sharp bands characteristic of the benzene ring. oregonstate.edu |

| Alkyl | C-H stretch | 3000-2850 | From methyl and methylene groups. libretexts.org |

| Tertiary Amide | C=O stretch | ~1650 | The carbonyl stretch for amides is typically at a lower frequency due to resonance. youtube.com |

| Amide | C-N stretch | 1300-1200 | Stretch for the tertiary amide. oregonstate.edu |

Circular Dichroism (CD) Spectroscopy for Chirality Studies

Circular Dichroism (CD) spectroscopy is the primary technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.gov An achiral molecule will not produce a CD signal. The compound this compound, in its standard form, is achiral and therefore would be silent in a CD spectrum.

However, chirality could be introduced into the molecular framework, for instance, by creating atropisomers (chiral conformers arising from restricted rotation around a single bond) or by adding a chiral center to the molecule. If a chiral variant of this compound were synthesized, CD spectroscopy would be an essential tool for its characterization. researchgate.net The resulting CD spectrum provides information about the absolute configuration and enantiomeric purity of the compound. nih.gov

Enhanced CD signals can be achieved by using plasmonic metamaterials, which allows for the detection of chirality in minute quantities of a substance, far below what is typically required for conventional CD spectroscopy. nih.gov This technique could be applied to chiral derivatives of this compound to study their chiroptical properties with high sensitivity. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules. For a molecule like 2-(Bromomethyl)-N,N-dimethylbenzamide, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape would be determined.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Length | C(ring)-C(carbonyl) | 1.51 Å |

| C=O | 1.24 Å | |

| C(carbonyl)-N | 1.37 Å | |

| C(ring)-C(bromomethyl) | 1.52 Å | |

| C-Br | 1.96 Å | |

| Bond Angle | C(ring)-C(carbonyl)-N | 118.5° |

| O=C(carbonyl)-N | 121.0° | |

| C(ring)-C(bromomethyl)-Br | 112.0° | |

| Dihedral Angle | O=C-N-C(methyl) | ~180° (for planarity) |

| C(ring)-C(ring)-C(bromomethyl)-Br | Variable (defining conformers) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Actual values would require specific computation.

DFT is also used to calculate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. In studies of related halogenated benzamides, the presence of a halogen atom has been shown to influence the molecular orbitals. researchgate.net For this compound, the bromine atom and the dimethylamide group would both significantly impact the distribution and energies of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: This data is for illustrative purposes. The actual energies would be dependent on the level of theory and basis set used in the calculation.

Theoretical chemistry can model the step-by-step mechanism of chemical reactions. For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon bearing the bromine atom. DFT calculations can be used to map the potential energy surface of such a reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state—the highest energy point along the reaction coordinate.

By characterizing the transition state, chemists can calculate the activation energy of the reaction, which is crucial for understanding its kinetics. This type of modeling would reveal how the electronic and steric effects of the ortho-N,N-dimethylbenzamide group influence the reactivity of the bromomethyl group.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, an MD simulation would provide a detailed picture of its conformational landscape in solution. It would show the flexibility of the bromomethyl and dimethylamide groups and the timescales of their rotations. This is particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor or a solvent. The results of MD simulations can be used to identify the most populated conformational states and the pathways for interconversion between them.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, including DFT, are widely used to predict various spectroscopic properties. nih.gov This is a powerful tool for validating experimental data and aiding in the interpretation of spectra.

For this compound, one could calculate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. Comparing this with an experimental spectrum helps in assigning the observed peaks to specific molecular motions, such as C=O stretching, C-Br stretching, and phenyl ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions are highly sensitive to the electronic environment of each atom and are therefore invaluable for confirming the molecular structure and assigning experimental NMR signals.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| IR Peak (C=O stretch) | 1640 cm⁻¹ | 1635 cm⁻¹ |

| ¹H NMR (CH₂Br) | 4.5 ppm | 4.6 ppm |

| ¹³C NMR (C=O) | 168 ppm | 169 ppm |

Note: This table illustrates how theoretical predictions would be compared with experimental results. The values are hypothetical.

Computational Analysis of Intramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The specific arrangement of functional groups in this compound allows for the possibility of intramolecular interactions. These are non-covalent interactions within the same molecule that can influence its conformation and reactivity.

A key potential interaction in this molecule is an intramolecular halogen bond . This would involve the electrophilic region on the bromine atom (the σ-hole) interacting with a nucleophilic region, such as the oxygen atom of the carbonyl group or the nitrogen atom of the dimethylamide group. Computational methods can identify and quantify the strength of such bonds by analyzing the electron density distribution, for example, through Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). Studies on other ortho-substituted halophenyl derivatives have shown that such intramolecular interactions can significantly stabilize certain conformations. mdpi.comnih.gov

While the molecule lacks traditional hydrogen bond donors, weak C-H···O or C-H···Br hydrogen bonds might also play a subtle role in conformational preference, which could be identified through computational analysis.

Applications in Organic Synthesis and Functional Materials Research

A Versatile Building Block in Multi-Step Organic Synthesis

The presence of a reactive C-Br bond at the benzylic position makes 2-(bromomethyl)-N,N-dimethylbenzamide an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is central to its role as a foundational element in the construction of more elaborate molecules.

Precursor for Complex Heterocyclic Systems

The strategic positioning of the bromomethyl and N,N-dimethylbenzamide groups on the aromatic ring facilitates the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The amide group can act as a directing group or a participating nucleophile in these transformations.

One of the primary applications of 2-(bromomethyl)benzamides is in the synthesis of isoindolinones, a core scaffold in many biologically active compounds. While direct examples for the N,N-dimethyl derivative are not extensively documented in readily available literature, the general strategy involves the intramolecular cyclization of N-substituted benzamides. For instance, related N-substituted benzamides can undergo ruthenium-catalyzed cyclization with allylic alcohols to yield 3-substituted isoindolinone derivatives. acs.org This suggests a potential pathway where the bromomethyl group of this compound could be first converted to a suitable nucleophile-bearing side chain, followed by cyclization.

Furthermore, the reaction of 2-(bromomethyl)benzonitrile, a closely related analog, with various reagents highlights the potential for heterocyclic synthesis. For example, its condensation with homophthalic anhydride (B1165640) leads to the formation of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one. sigmaaldrich.com This demonstrates the utility of the 2-(bromomethyl)phenyl moiety in constructing fused heterocyclic systems. The N,N-dimethylbenzamide functionality in the target compound offers a handle for further transformations or can influence the regioselectivity of such cyclizations.

Research into the cyclization of 2-methylbenzenesulfonamides, which bear a similar ortho-methyl group, has shown that deprotonation followed by reaction with electrophiles and subsequent cyclization can lead to the formation of benzo[e]thiazine derivatives. sigmaaldrich.com A similar strategy could be envisioned for this compound, where the bromomethyl group serves as a precursor to a nucleophilic or electrophilic center for ring closure.

Scaffold for Novel Benzamide (B126) Derivatives

The benzylic bromide of this compound is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the ortho-position of the benzamide scaffold. This versatility enables the synthesis of a library of novel benzamide derivatives with tailored properties.

The reaction with amines, for example, would lead to the corresponding 2-(aminomethyl)-N,N-dimethylbenzamide derivatives. These derivatives are valuable intermediates for the synthesis of more complex molecules, including ligands for metal catalysis and biologically active compounds. The synthesis of related 2-amino-5-chloro-N,3-dimethylbenzamide is a key step in the production of certain insecticides, highlighting the industrial relevance of such substituted benzamides. nih.govnih.gov

Alkylation of various nucleophiles, such as alcohols, thiols, and carbanions, with this compound provides a straightforward route to a variety of ortho-substituted benzamides. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. A study on benzamide-isoquinoline derivatives showed that the introduction of different substituents significantly impacts their selectivity for sigma-2 receptors, which are targets for cancer therapy. nih.gov

The following table provides examples of potential novel benzamide derivatives that can be synthesized from this compound and their potential applications.

| Nucleophile | Resulting Derivative | Potential Application Area |

| Secondary Amine (e.g., Piperidine) | 2-(Piperidin-1-ylmethyl)-N,N-dimethylbenzamide | Medicinal Chemistry, Ligand Synthesis |

| Phenol | 2-(Phenoxymethyl)-N,N-dimethylbenzamide | Materials Science, Organic Synthesis |

| Thiophenol | 2-(Phenylthiomethyl)-N,N-dimethylbenzamide | Organic Synthesis, Precursor for further functionalization |

| Sodium Azide | 2-(Azidomethyl)-N,N-dimethylbenzamide | Click Chemistry, Synthesis of Triazoles |

| Malonate Ester | Diethyl 2-((2-(N,N-dimethylcarbamoyl)benzyl)malonate | Fine Chemicals, Pharmaceutical Intermediates |

Role in Diels-Alder Chemistry

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com In this context, molecules containing a benzamide moiety can be designed to act as dienophiles, particularly when the amide is conjugated with a double or triple bond. While there is no direct literature evidence of this compound itself participating in Diels-Alder reactions, its functional groups can be used to construct dienophiles.

For example, the bromomethyl group can be converted into a vinyl or alkynyl group through elimination or coupling reactions. The resulting ortho-vinyl or ortho-alkynyl-N,N-dimethylbenzamide could then serve as a dienophile in [4+2] cycloaddition reactions. The electron-withdrawing nature of the benzamide group can enhance the reactivity of the dienophile. masterorganicchemistry.com

Inverse-electron-demand Diels-Alder (IEDDA) reactions are another area where derivatives of this compound could find application. nih.govnih.gov In IEDDA, an electron-rich dienophile reacts with an electron-poor diene. nih.govnih.gov By incorporating an electron-rich alkene or alkyne at the ortho-position, derived from the bromomethyl group, the resulting benzamide could participate in these powerful ring-forming reactions, leading to highly functionalized and complex cyclic systems. The development of new dienophiles is an active area of research, with applications in fields such as in vivo PET imaging. rsc.org

Reagent in Specific Transformations

Beyond its role as a building block, this compound can act as a specific reagent to introduce the 2-(N,N-dimethylcarbamoyl)benzyl group into other molecules. This is particularly useful in the functionalization of substrates where a bulky and electronically distinct group is desired.

The reactivity of the benzylic bromide is key to this application. It can undergo nucleophilic substitution with a wide range of substrates, effectively "benzylating" them with a functionalized benzyl (B1604629) group. For example, reaction with a carboxylate salt would yield the corresponding ester, while reaction with an alcohol in the presence of a base would form an ether. These transformations are standard in organic synthesis but gain specific utility due to the presence of the N,N-dimethylbenzamide moiety, which can influence the properties of the resulting molecule, such as solubility, crystallinity, and biological activity.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. nih.gov The N,N-dimethylbenzamide unit is well-suited for participating in such interactions.

The amide carbonyl oxygen is a good hydrogen bond acceptor, while the aromatic ring can engage in pi-pi stacking interactions. By functionalizing other molecules with the 2-(N,N-dimethylcarbamoyl)benzyl group, researchers can design and construct complex supramolecular assemblies. For instance, incorporating this unit into larger macrocycles or polymers can lead to materials with interesting host-guest properties or self-assembling behaviors.

Research on Cu(II) complexes has demonstrated the formation of 1D and 3D supramolecular structures driven by hydrogen bonding and other weak interactions. unam.mx While not directly involving this compound, this work illustrates how metal complexes with appropriate ligands can form extended networks. The N,N-dimethylbenzamide moiety, when incorporated into a ligand, could direct the assembly of such metal-organic frameworks (MOFs) or coordination polymers.

Development of New Catalytic Systems and Ligands

The ortho-functionalized benzamide scaffold is an attractive platform for the design of new ligands for transition metal catalysis. The amide group can act as a coordinating site, and the ortho-substituent, derived from the bromomethyl group, can be tailored to create bidentate or pincer-type ligands.

For example, substitution of the bromide with a phosphine (B1218219) or an amine would generate potential P,N or N,N-bidentate ligands. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the nitrogen or phosphorus atoms, as well as on the aromatic ring. Such ligands are highly sought after for a wide range of catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations.